molecular formula C13H12ClNO3 B398286 Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 228728-86-7

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B398286
CAS No.: 228728-86-7
M. Wt: 265.69g/mol
InChI Key: DDTMBADUIBZXKC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a hydroxyl group at position 4, a methyl group at position 8, and an ethyl ester at position 2. This compound belongs to a class of molecules with significant interest in medicinal chemistry due to the quinoline scaffold's versatility in drug design, particularly in antimicrobial and anticancer applications. The substituents influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTMBADUIBZXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172806
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-96-0
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175134-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related quinoline-3-carboxylate esters, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Reference CAS/Study
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4) C₁₂H₁₀BrNO₃ Bromine at C8 instead of methyl CAS 35975-57-6
Ethyl 4-chloro-8-methylquinoline-3-carboxylate Cl (4), CH₃ (8) C₁₃H₁₂ClNO₂ Hydroxyl group absent at C4 CAS 37041-32-0
Ethyl 6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate F (6), CH₃ (8), OH (4) C₁₃H₁₂FNO₃ Fluorine at C6 instead of chlorine CAS 58038-66-7
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate Cl (4), CH₃ (6,8) C₁₄H₁₄ClNO₂ Additional methyl at C6 CAS 31602-09-2
Ethyl 6-chloro-4-hydroxy-8-fluoroquinoline-3-carboxylate Cl (6), OH (4), F (8) C₁₂H₉ClFNO₃ Fluorine at C8 instead of methyl CAS 131548-98-6

Substituent Effects on Physicochemical Properties

  • Chlorine vs.
  • Hydroxyl Group at C4 : The presence of a hydroxyl group (as in the target compound) introduces hydrogen-bonding capability, improving solubility in polar solvents and interaction with biological targets .
  • Methyl vs. Fluoro at C8 : A methyl group enhances steric bulk and hydrophobicity, whereas fluorine introduces electronegativity, affecting electronic distribution and reactivity .

Biological Activity

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H10ClN1O3
  • Molecular Weight : 251.67 g/mol
  • Structure : The compound features a chloro group at the 6-position, a hydroxyl group at the 4-position, and a carboxylate group at the 3-position of the quinoline ring.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This inhibition leads to bacterial cell death, making it a potential candidate for antibacterial applications.
  • Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is linked to its potential anticancer effects.
  • Interaction with Cellular Pathways : The compound may modulate various cellular pathways involved in apoptosis (programmed cell death) and cell proliferation, contributing to its anticancer properties .

Biological Activity Overview

Activity TypeDescription
AntimicrobialEffective against various bacterial strains through enzyme inhibition.
AntioxidantReduces oxidative stress by scavenging free radicals.
AnticancerInduces apoptosis and inhibits tumor growth in certain cancer cell lines.
Enzyme ModulationServes as a probe in biochemical assays for studying enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Potential : Research published in Molecules highlighted that the compound showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .
  • Biochemical Assays : In biochemical assays, this compound was used as a probe to study enzyme kinetics and protein interactions, revealing its potential as a tool in drug discovery.

Q & A

Q. What are the primary synthetic routes for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters under basic conditions. For example, analogs like Ethyl 4-chloro-8-methylquinoline-3-carboxylate are synthesized using 2-methylaniline derivatives and ethyl acetoacetate, with reaction parameters (temperature, solvent, and base) adjusted to maximize yield . Purification often involves recrystallization or column chromatography, with HPLC used to verify purity (>98%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX for refinement) resolves the quinoline core and substituent positions .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., ethyl ester at δ ~4.3 ppm) and aromatic proton environments .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 249.7 g/mol for the 4-chloro-8-methyl analog) .

Q. What are the critical structural features influencing its reactivity and stability?

The 4-hydroxy and 3-carboxylate groups enable hydrogen bonding and coordination with metals, while the chloro and methyl substituents at positions 6 and 8 enhance electron-withdrawing effects and steric hindrance, respectively. Stability studies in analogs show susceptibility to hydrolysis under acidic conditions, necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism of the 4-hydroxy group) or solvent effects. Variable-temperature NMR can suppress tautomeric interconversion, while computational modeling (DFT) predicts chemical shifts for comparison . Cross-validation with X-ray structures (e.g., bond lengths and angles from SHELXL-refined models) resolves ambiguities .

Q. What computational methods are effective in predicting its interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding to targets like DNA gyrase. For fluoroquinolone analogs, electrostatic potential maps highlight regions (e.g., carboxylate and chloro groups) critical for binding affinity . QSAR studies on substituent effects (e.g., Cl vs. F at position 6) guide activity optimization .

Q. How can reaction yields be improved in large-scale syntheses without compromising purity?

Continuous flow reactors enhance mixing and heat transfer for cyclocondensation steps, reducing side products. For example, analogs like Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate achieve >85% yield in flow systems vs. 65% in batch . Post-synthetic purification via antisolvent crystallization (e.g., ethanol/water) improves yield-to-purity ratios .

Q. What crystallographic strategies address challenges in resolving disordered substituents (e.g., methyl groups)?

High-resolution data (≤0.8 Å) and SHELXL’s restraints (e.g., DFIX for bond lengths) model disorder. For example, the methyl group in Ethyl 4-chloro-8-methylquinoline-3-carboxylate was resolved using anisotropic displacement parameters and Hirshfeld surface analysis . Twinning or pseudo-symmetry issues are mitigated with TWIN/BASF commands in SHELX .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies show that replacing Cl with Br at position 6 increases antibacterial potency (e.g., Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate vs. the chloro analog) due to enhanced lipophilicity and target affinity . Conversely, methoxy groups at position 8 reduce cytotoxicity but impair membrane penetration .

Methodological Resources

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work under fume hoods to prevent inhalation of fine powders.
  • Store in amber glass at 2–8°C to prevent photodegradation .

Q. How are comparative studies with structural analogs designed to evaluate pharmacological potential?

  • In vitro assays : MIC tests against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) .
  • Crystallographic benchmarking : Overlay crystal structures (e.g., with Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate) to identify substituent-dependent conformational changes .

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